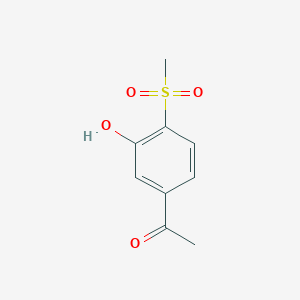

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

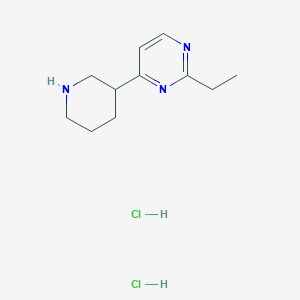

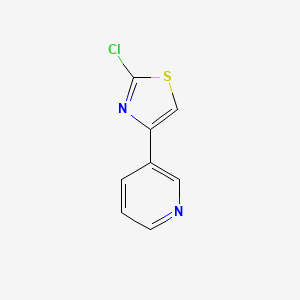

“1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one” is a chemical compound with the molecular formula C9H10O4S . It has a molecular weight of 214.24 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one” are not fully detailed in the available resources. It’s known that it has a molecular weight of 214.24 .Applications De Recherche Scientifique

Methane and Its Role in Environmental and Industrial Applications

1-(3-hydroxy-4-methanesulfonylphenyl)ethan-1-one, while not directly mentioned, may be related to compounds and processes involving methane, given its methanesulfonyl component. Methane (CH4), a crucial component in environmental and industrial contexts, has been the focus of various research studies aiming to understand and utilize its properties and reactions.

Environmental Significance of Methane

- Methane is a potent greenhouse gas with significant implications for global warming, making its study crucial for understanding and mitigating climate impacts. The anaerobic oxidation of methane with sulfate is a significant sink for methane in marine environments. This process involves a consortium of methanotrophic archaea and sulfate-reducing bacteria. Lipid biomarker signatures have been established for chemotaxonomic identification of these communities, highlighting the complex interactions and importance of methane in marine ecosystems (Niemann & Elvert, 2008).

- Moreover, methane is recognized for its various biological functions in animals, including anti-inflammatory, antioxidant, and anti-apoptosis properties. It's considered a potential gaseous signaling molecule in plants, playing a role in enhancing plant tolerance against abiotic stresses, promoting root development, and interacting with other signaling molecules (Li, Wei & Shen, 2019).

Industrial and Biotechnological Applications

- Methane serves as a crucial substance in energy recovery systems and has been used in heating and transport. Methanotrophs, bacteria capable of using methane as their sole carbon source, present a myriad of biotechnological applications. They can generate valuable products like single-cell protein, biopolymers, soluble metabolites, lipids, and enzymes, demonstrating methane's potential as a resource in industrial biotechnology (Strong, Xie & Clarke, 2015).

- Poly-3-hydroxybutyrate, a biopolymer produced by methanotrophic bacteria, is an example of methane's utilization in producing environmentally friendly materials. This biopolymer is biodegradable, producing non-toxic waste during degradation, and serves as an alternative to petrochemical polymers, finding applications in industry, medicine, and pharmacy (Kubaczyński, Pytlak & Stępniewska, 2019).

Chemical Processing and Catalysis

- The field of C1 chemistry explores many routes to industrial chemicals based on synthesis gas, methane, and carbon dioxide. Challenges exist in direct methane conversions due to low yields and selectivity of products. However, research continues to overcome these barriers by finding efficient catalysts and selective catalyst-surface reactions, demonstrating the potential of methane in chemical synthesis (Indarto, Choi, Lee & Song, 2008).

Propriétés

IUPAC Name |

1-(3-hydroxy-4-methylsulfonylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-6(10)7-3-4-9(8(11)5-7)14(2,12)13/h3-5,11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTRQTGVLIJZYIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Hydroxy-4-methanesulfonylphenyl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

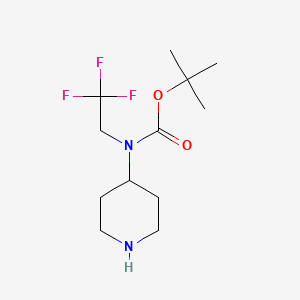

![N-[4-(aminomethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B6144225.png)

![[3-(methanesulfonylmethyl)phenyl]methanamine](/img/structure/B6144232.png)

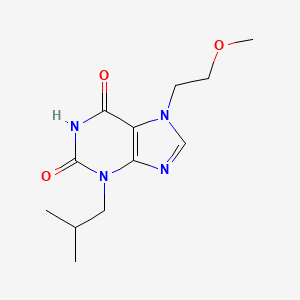

![3-methyl-1-(2-methylpropyl)-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B6144238.png)

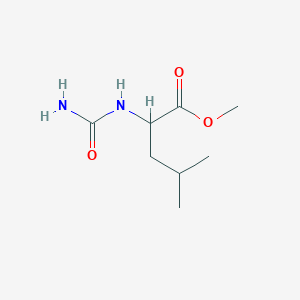

![2-(piperidin-3-yl)-2-azaspiro[4.4]nonane-1,3-dione, oxalic acid](/img/structure/B6144243.png)

![(1R,5S,6S)-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B6144268.png)

![tert-butyl N-methyl-N-[2-oxo-2-(piperazin-1-yl)ethyl]carbamate](/img/structure/B6144298.png)